1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h4,9,12H,1-3,5-7H2,(H,13,14) |
InChI Key |
JVMPILPHMFGECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Oxocyclobutanecarboxylate Intermediates
The cyclobutane ring serves as the foundational scaffold for this compound. A critical precursor, 3-oxocyclobutanecarboxylic acid , is routinely esterified to enhance reactivity and solubility. Multiple protocols achieve this:
- Cs₂CO₃-Mediated Benzylation : Treatment of 3-oxocyclobutanecarboxylic acid with cesium carbonate in anhydrous ethanol, followed by benzyl bromide in acetonitrile, yields benzyl 3-oxocyclobutanecarboxylate in 89% yield after chromatographic purification. This method leverages mild conditions (room temperature, 12 hours) and avoids strong acids.
- EDC/DMAP Coupling : Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 84% yield. This approach is advantageous for acid-sensitive substrates.
- Dean-Stark Esterification : Refluxing 3-oxocyclobutanecarboxylic acid with benzyl alcohol and p-toluenesulfonic acid in toluene under Dean-Stark conditions provides 89% yield, efficiently removing water to drive equilibrium.
Comparative data for these methods are summarized in Table 1.
Table 1: Esterification Methods for 3-Oxocyclobutanecarboxylic Acid
| Method | Reagents/Conditions | Yield | Key Advantages |
|---|---|---|---|
| Cs₂CO₃-Benzylation | Cs₂CO₃, BnBr, EtOH/MeCN, rt | 89% | Mild conditions, high yield |
| EDC/DMAP Coupling | EDC, DMAP, DCM, 18h | 84% | Acid-free, room temperature |
| Dean-Stark Esterification | p-TsOH, toluene, reflux | 89% | Water removal, no chromatography |
Functionalization of the Cyclobutane Ring
Reduction of 3-Oxo to 3-Hydroxy Group
The ketone at position 3 is reduced to a hydroxyl group, a transformation typically accomplished via catalytic hydrogenation or borohydride reagents. While specific data for this step on cyclobutane derivatives are sparse in the provided sources, analogous reductions of α-ketoesters suggest:
Carboxylic Acid Deprotection
Hydrolysis of the benzyl ester to the free carboxylic acid is achieved under acidic (H₂SO₄/THF) or catalytic hydrogenation (H₂/Pd-C) conditions. For example, the patent EP0257727B1 highlights hydrogenolysis as a high-yielding step ( >90%) when using palladium catalysts in ethanol.
Integrated Synthetic Routes
Route 1: Sequential Esterification-Reduction-Coupling
Route 2: Tandem Cyclization-Dehydrogenation
- Cyclobutane Formation : [2+2] Photocycloaddition of vinyl acetate and acryloyl chloride.
- Oxidation-Reduction : Sequential Jones oxidation (to 3-oxo) and stereoselective reduction.
- Cyclohexene Attachment : Pd-catalyzed dehydrogenative coupling with cyclohexanol.
Analytical and Optimization Considerations
Yield Optimization
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohex-1-en-1-yl-3-oxocyclobutane-1-carboxylic acid, while reduction of the carboxylic acid group can produce 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutanol.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The cyclohexene and cyclobutane rings provide structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the cyclobutane ring:
Functional Group Impact
- Cyclohexene vs.
- Hydroxyl Group: The 3-hydroxy group in the target compound and analogues like enhances hydrogen-bonding capacity, improving aqueous solubility compared to non-hydroxylated derivatives (e.g., ).
- Carboxylic Acid : The carboxylic acid moiety facilitates salt formation and participation in condensation reactions, common in drug design .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Ring-closing metathesis : Cyclohexene derivatives can be synthesized via transition-metal-catalyzed reactions (e.g., Grubbs catalyst) to form the cyclohexene ring .
- Carboxylation : Introduce the carboxylic acid group using CO₂ under high-pressure conditions or via nucleophilic substitution with cyanide followed by hydrolysis .
- Hydroxylation : Stereoselective hydroxylation at the cyclobutane C3 position can be achieved using Sharpless asymmetric dihydroxylation or enzymatic catalysis .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., THF for solubility) to improve yield and purity .
Basic: What spectroscopic and chromatographic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 223.15 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identify -OH (3200–3600 cm⁻¹) and -COOH (1700–1750 cm⁻¹) stretches .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- First Aid :
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Label with GHS hazard codes (e.g., H315 for skin irritation) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural verification?
Methodological Answer:
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-benzylcyclobutane-1-carboxylic acid) to identify unexpected shifts .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in crowded NMR regions .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and validate experimental data .
Advanced: What enantioselective strategies are effective for synthesizing stereoisomers of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to control stereochemistry during cyclobutane formation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings to install the cyclohexene moiety .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures to isolate enantiopure hydroxy-carboxylic acid derivatives .
Advanced: How does stereochemistry influence biological activity, and what methods validate these interactions?
Methodological Answer:
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities of enantiomers to target enzymes (e.g., cyclooxygenase) .
- Pharmacological Assays : Compare IC₅₀ values of (R)- and (S)-isomers in enzyme inhibition assays (e.g., fluorescence-based kinetics) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins to confirm stereospecific interactions .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Methodological Answer:
- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities (e.g., cyclobutane diastereomers) .
- Limits of Detection (LOD) : Validate methods per ICH Q2(R1) guidelines; achieve LOD < 0.1% for genotoxic impurities .
- Stability Studies : Conduct forced degradation (heat, light, pH extremes) to identify degradation products and establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
